molecular formula C14H17N3O B11867896 2-(4-Methylpiperazin-1-yl)quinolin-8-ol

2-(4-Methylpiperazin-1-yl)quinolin-8-ol

Cat. No.: B11867896
M. Wt: 243.30 g/mol
InChI Key: MOFDRKQXTIFECB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a 4-methylpiperazine group at the 2-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)quinolin-8-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a secondary amine, such as 4-methylpiperazine . Another method involves the cyclization of appropriate precursors under microwave irradiation with a Pd-SrTiO3 catalyst . This method is advantageous due to its efficiency and high yield.

Industrial Production Methods

For large-scale production, a green approach using nanocrystalline titania-based sulfonic acid catalysts has been developed. This method involves a one-pot synthesis under solvent-free conditions, resulting in high yields within a short reaction time . The catalyst can be recycled multiple times, making it cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazine group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)quinolin-8-ol

InChI

InChI=1S/C14H17N3O/c1-16-7-9-17(10-8-16)13-6-5-11-3-2-4-12(18)14(11)15-13/h2-6,18H,7-10H2,1H3

InChI Key

MOFDRKQXTIFECB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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